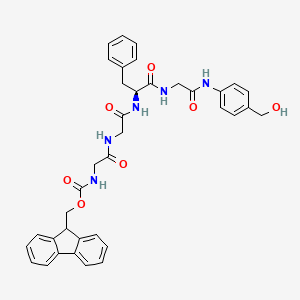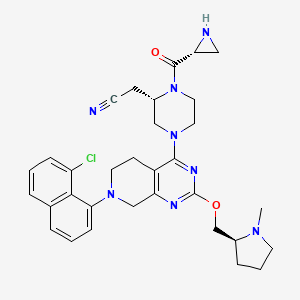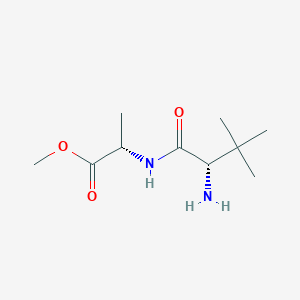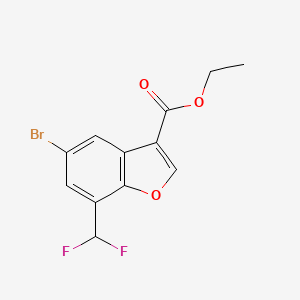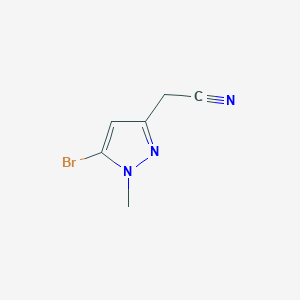
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-(5-substituted-1-methyl-1H-pyrazol-3-YL)acetonitrile derivatives.
Reduction: Formation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)ethylamine.
Oxidation: Formation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and nitrile groups can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-1-methyl-1H-pyrazol-3-YL)acetonitrile
- 2-(5-Fluoro-1-methyl-1H-pyrazol-3-YL)acetonitrile
- 2-(5-Iodo-1-methyl-1H-pyrazol-3-YL)acetonitrile
Uniqueness
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to differences in biological activity, reactivity, and physical properties .
Eigenschaften
Molekularformel |
C6H6BrN3 |
|---|---|
Molekulargewicht |
200.04 g/mol |
IUPAC-Name |
2-(5-bromo-1-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3 |
InChI-Schlüssel |
RMSCDUHKJOBSAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




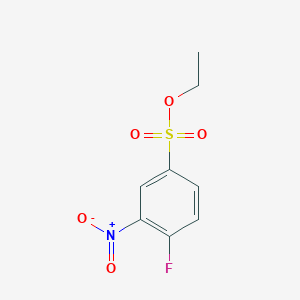


![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
